molecular formula C9H12O3 B8532995 Ethyl 2-(5-oxo-1-cyclopentenyl)acetate CAS No. 40098-47-3

Ethyl 2-(5-oxo-1-cyclopentenyl)acetate

Cat. No.: B8532995
CAS No.: 40098-47-3
M. Wt: 168.19 g/mol
InChI Key: PAQFGLVSGZKRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-oxo-1-cyclopentenyl)acetate is a valuable chemical intermediate in organic synthesis, with the molecular formula C9H12O3 and a CAS Registry Number of 11355698 . This compound features a cyclopentenone ring, a versatile scaffold in medicinal and synthetic chemistry, fused with an ethyl acetate functional group, making it a versatile building block for researchers. Its structure offers reactive sites for further chemical modification, particularly useful for constructing more complex molecular architectures. As a specialty intermediate, it is applied in the development of pharmaceuticals and other fine chemicals . Researchers utilize this compound strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40098-47-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 2-(5-oxocyclopenten-1-yl)acetate

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h4H,2-3,5-6H2,1H3

InChI Key

PAQFGLVSGZKRTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCCC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 5 Oxo 1 Cyclopentenyl Acetate and Analogues

Classical and Modern Synthetic Routes to the Cyclopentenone/one Acetate (B1210297) Scaffold

The construction of the core cyclopentenone or cyclopentanone ring, which is later functionalized with an acetate group, relies on a variety of established and contemporary chemical reactions. These methods often begin with simple, acyclic precursors and employ cyclization as a key step.

Condensation and Cyclization Strategies for Cyclopentanone/enone Ring Formation (e.g., Acyloin-Type Condensations)

The formation of the five-membered carbocyclic ring is a critical step in synthesizing the target scaffold. Intramolecular condensation reactions of diesters are a widely used and effective strategy for this purpose. bspublications.net

The Acyloin condensation, a reductive coupling of two carboxylic esters using metallic sodium, is a classic and powerful method for synthesizing α-hydroxyketones, known as acyloins. wikipedia.orgedurev.in When applied intramolecularly to diesters, this reaction provides an excellent route to cyclic acyloins, which are key intermediates for cyclopentanone derivatives. wikipedia.orgchemistnotes.com The reaction is typically performed in aprotic, high-boiling solvents like toluene or xylene. wikipedia.org The mechanism involves the formation of a radical anion, which dimerizes and subsequently eliminates alkoxide groups to yield a 1,2-diketone. This diketone is further reduced to a sodium enediolate, which upon acidic workup, gives the enediol that tautomerizes to the stable α-hydroxy ketone (acyloin). chemistnotes.com For the synthesis of five-membered rings, the Acyloin condensation is particularly effective, proceeding in high yields (80-85%). wikipedia.org

Other cyclization strategies include the Nazarov cyclization, which involves the acid-catalyzed cyclization of divinyl ketones into cyclopentenones. researchgate.netsioc.ac.cn Modern variations of this reaction utilize catalysts like gold(I) to proceed under mild conditions, for instance, in the tandem 3,3-rearrangement and Nazarov reaction of enynyl acetates. pitt.eduresearchgate.net

Multi-Step Syntheses from Readily Available Precursors (e.g., Diethyl Adipate-Based Approaches)

One of the most practical and well-documented routes to the saturated precursor of the target molecule, ethyl 2-oxocyclopentylacetate, begins with the readily available and low-cost starting material, diethyl adipate. google.com A "one-pot" methodology has been developed that streamlines the process, enhancing efficiency by reducing the number of workup and purification steps. google.com

This multi-step synthesis involves a sequence of reactions:

Condensation/Cyclization: The process begins with an intramolecular condensation of diethyl adipate, typically a Dieckmann condensation, which is mechanistically related to the Claisen condensation. This reaction is carried out in the presence of a base, such as sodium metal or sodium ethoxide, in a solvent like toluene. google.comgoogle.com The cyclization of diethyl adipate leads to the formation of ethyl 2-oxocyclopentanecarboxylate.

Substitution: The resulting β-keto ester is then alkylated. In a documented procedure, the cyclized intermediate is reacted directly with ethyl chloroacetate. google.com This step introduces the acetic acid ester moiety at the carbon adjacent to the ester group.

Hydrolysis and Decarboxylation: The subsequent step involves hydrolysis of the ester groups and decarboxylation. This is typically achieved by heating in an acidic medium, such as concentrated hydrochloric acid or sulfuric acid. google.com This process removes the original ester group from the ring, leaving 2-oxocyclopentylacetic acid. google.comgoogle.com

This sequence provides a robust and scalable method to obtain the key intermediate, 2-oxocyclopentylacetic acid, which is then ready for the final esterification step. google.com

Esterification Reactions for Acetate Moiety Introduction

The final step in the synthesis of the saturated analogue, ethyl 2-oxocyclopentylacetate, is the esterification of the carboxylic acid group of 2-oxocyclopentylacetic acid. This is a standard transformation in organic chemistry. google.com

Table 1: Summary of Diethyl Adipate-Based Synthesis for Ethyl 2-oxocyclopentylacetate This table is interactive and can be sorted by clicking on the column headers.

Step Reaction Type Key Reagents Conditions Intermediate/Product
1 Intramolecular Condensation Diethyl adipate, Sodium, Toluene, Ethanol (catalyst) 90-100°C, 5-6 hours Ethyl 2-oxocyclopentanecarboxylate
2 Alkylation (Substitution) Ethyl chloroacetate 85-100°C, ~3 hours Diethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate
3 Hydrolysis & Decarboxylation Concentrated HCl or H₂SO₄ Reflux, 4-8 hours 2-oxocyclopentylacetic acid
4 Esterification Ethanol, H₂SO₄ (catalyst) Reflux, 8 hours Ethyl 2-oxocyclopentylacetate

Enantioselective Synthesis and Chiral Induction in Cyclopentenone/one Acetate Derivatives

Chiral cyclopentenones are highly valuable intermediates in the asymmetric synthesis of many biologically active compounds, including prostaglandins (B1171923). acs.org Consequently, significant research has been directed towards developing methods for their enantioselective synthesis. These methods include enzymatic resolutions and asymmetric transformations that establish chirality early in the synthetic sequence. researchgate.net

Enzymatic Catalysis for Chiral Induction in Cyclopentenone/one Acetate Derivatives

Biocatalysis offers a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity of enzymes. doi.orgnih.gov Enzymatic kinetic resolution is a widely employed strategy to separate enantiomers from a racemic mixture of chiral cyclopentenone precursors. acs.org This approach often utilizes lipases, which can selectively catalyze the acylation of one enantiomer of a racemic alcohol or the hydrolysis of one enantiomer of a racemic ester. acs.orgnih.gov

For instance, racemic 4-hydroxycyclopentenone derivatives can be resolved through enantioselective acylation. acs.org Lipases such as Pseudomonas fluorescens lipase (PFL) have been used to selectively acetylate one enantiomer of a racemic lactone intermediate using vinyl acetate as the acyl donor, leaving the other enantiomer as the unreacted alcohol. google.com This allows for the separation of the two enantiomers, both of which can then be carried forward to synthesize optically active target molecules. google.com This method is particularly advantageous as it can provide access to both enantiomers of the desired product from a single racemic starting material. acs.orggoogle.com

Asymmetric Transformations Leading to Optically Active Intermediates

Beyond resolution techniques, the direct asymmetric synthesis of chiral cyclopentenone intermediates provides a more atom-economical approach. These methods build the chiral centers into the molecule from achiral or prochiral starting materials using chiral catalysts or auxiliaries. acs.org

A variety of asymmetric transformations have been developed for this purpose. These include:

Asymmetric Nazarov Cyclization: This reaction can be rendered enantioselective by using chiral auxiliaries or catalysts to control the stereochemical outcome of the electrocyclization of divinyl ketones. researchgate.net

Organocatalyzed Reactions: Chiral secondary amines or other small organic molecules can catalyze the asymmetric formation of cyclopentenone rings. acs.org

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands are used to catalyze various reactions that produce chiral cyclopentenones. For example, enantioselective reduction of the double bond in a racemic 3,5-dialkyl-cyclopentenone using a chiral copper-BINAP catalyst can achieve kinetic resolution, affording the unreacted (S)-enantiomer with high enantiomeric excess. acs.org

These asymmetric strategies are crucial for producing optically active intermediates that are essential for the synthesis of enantiomerically pure complex molecules derived from the cyclopentenone scaffold. nih.gov

Table 2: Examples of Enzymatic Resolution for Chiral Cyclopentenone Precursors This table is interactive and can be sorted by clicking on the column headers.

Enzyme/Biocatalyst Substrate Reaction Type Acyl Donor/Solvent Product(s) Enantiomeric Excess (ee)
Pseudomonas fluorescens lipase (PFL) Racemic 4-hydroxy-2-oxabicyclo-[3.3.0]oct-7-en-3-one Partial Acetylation Vinyl Acetate (+)-Acetate and (-)-Hydroxy-lactone >99% for (+)-acetate, 98% for (-)-lactone
Wheat Germ Lipase (R)-4-oxocyclopent-2-enyl acetate Hydrolysis - (R)-(+)-4-hydroxy-2-cyclopenten-1-one Not specified
Lipase PS-30 Diethyl methyl-(4-methoxyphenyl)-propanedioate Enantioselective Hydrolysis - Chiral monoester Not specified
Various Lipases Racemic 4-hydroxy-2-alkyl-2-cyclopentene-1-ones Transesterification Acyl donor (e.g., vinyl acetate) (R)-ester and unreacted (S)-alcohol At least 95% for (R)-ester

One-Pot and Environmentally Benign Synthesis Approaches to Ethyl 2-(2-oxocyclopentyl)acetate

A patented one-pot procedure utilizes diethyl adipate as the starting material. google.com The process involves a sequence of condensation, substitution, hydrolysis, and decarboxylation to form 2-oxocyclopentylacetic acid, which is then esterified in the same pot to yield the final product, Ethyl 2-(2-oxocyclopentyl)acetate. google.com This method is presented as an environmentally friendly alternative, citing benefits such as readily available and low-cost raw materials, simplified post-treatment, shorter production cycles, higher yields, and reduced "three wastes" (waste gas, wastewater, and industrial solid waste), making it suitable for large-scale industrial production. google.com

StepReaction TypeKey ReagentsConditionsIntermediate/Product
1Dieckmann CondensationSodium, Toluene90-100°C, 5-6 hoursCyclopentanone intermediate
2Alkylation (Substitution)Ethyl chloroacetate<100°CAlkylated cyclopentanone derivative
3Hydrolysis & DecarboxylationAcid (e.g., conc. HCl)Reflux2-oxocyclopentylacetic acid
4EsterificationEthanol, Catalytic acid (e.g., H₂SO₄)RefluxEthyl 2-(2-oxocyclopentyl)acetate

Regioselective and Stereoselective Control in the Synthesis of Cyclopentenone/one Acetate Frameworks

Achieving precise control over the arrangement of atoms (regioselectivity) and their three-dimensional orientation (stereoselectivity) is a critical challenge in the synthesis of complex molecules like cyclopentenone and cyclopentanone derivatives. The cyclopentenone unit is a versatile building block in organic synthesis, and the ability to control its substitution pattern and chirality is essential for creating bioactive target molecules. acs.orgacs.orgresearchgate.net

Regioselective Synthesis

Regioselectivity determines where new chemical bonds are formed on a molecule. In the context of cyclopentenone synthesis, this often relates to controlling the position of substituents and the double bond within the five-membered ring.

Nickel-Catalyzed C–C Activation: A formal [3+2] cycloaddition between cyclopropanone and alkynes has been developed using a nickel catalyst. This method provides access to 2,3-disubstituted cyclopentenones with complete regiocontrol, selectively forming products where the larger substituent from the alkyne is located at the 3-position of the ring. semanticscholar.org

Gold-Catalyzed Reactions: Gold catalysts have proven effective in controlling the regioselectivity of cyclopentenone formation. For instance, a gold-catalyzed oxidative reaction of propargylic carbonates or acetates provides access to α-functionalized-α,β-unsaturated ketones with excellent regiocontrol. organic-chemistry.org Similarly, the Au(I)-catalyzed tandem 3,3-rearrangement and Nazarov reaction of enynyl acetates allows for excellent control over the final position of the double bond within the cyclopentenone ring. researchgate.net

Stereoselective Synthesis

Stereoselectivity is crucial for producing a specific enantiomer or diastereomer of a chiral molecule. Chiral cyclopentenones are particularly important as precursors in asymmetric synthesis. acs.org

Asymmetric Nazarov Cyclization: The Nazarov cyclization, a reaction that converts divinyl ketones into cyclopentenones, can be rendered highly enantioselective. researchgate.net This is achieved by using chiral auxiliaries or cooperative catalysis involving a Lewis acid and a chiral Brønsted acid, which guides the formation of one enantiomer over the other. organic-chemistry.org

Enzymatic Resolutions: A well-established method for obtaining enantiomerically pure compounds is enzymatic resolution. Lipases are frequently used for the resolution of hydroxylated cyclopentenones, which are valuable precursors for various bioactive compounds. These enzymes selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two. acs.org

Metal-Catalyzed Reactions: Various metal catalysts are employed to achieve high stereoselectivity. A gold-catalyzed C-H insertion reaction can produce 2-bromocyclopent-2-en-1-ones from alkynone substrates with desirable diastereoselectivities. organic-chemistry.org Another approach involves a silver-catalyzed ring-contractive rearrangement that proceeds with excellent stereoselectivity. organic-chemistry.org

The table below summarizes selected methodologies and the type of control they offer in the synthesis of cyclopentenone frameworks.

Catalytic System / MethodReaction TypeType of ControlKey Features
Ni(cod)₂ / Trimethylaluminum[3+2] CycloadditionRegioselectiveComplete regiocontrol in forming 2,3-disubstituted cyclopentenones. semanticscholar.org
Au(I) CatalystTandem Rearrangement/NazarovRegioselectiveExcellent control of the double bond position in the final product. researchgate.net
Lewis Acid / Chiral Brønsted AcidNazarov CyclizationEnantioselectiveCooperative catalysis leads to highly enantioselective silicon-directed cyclization. organic-chemistry.org
Lipase (e.g., PLE)Kinetic ResolutionEnantioselective & DiastereoselectiveHigh activity and diastereoselectivity for resolving racemic mixtures of hydroxylated cyclopentenones. acs.org
AgOTfRing-Contraction RearrangementStereoselectiveProceeds via endocyclic allyl google.comorganic-chemistry.org migration with excellent stereoselectivity. organic-chemistry.org

These advanced synthetic strategies provide powerful tools for chemists to construct complex cyclopentenone and cyclopentanone acetate frameworks with high precision, paving the way for the efficient synthesis of sophisticated chemical targets.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 5 Oxo 1 Cyclopentenyl Acetate and Analogues

Reactivity of the Cyclopentenone/one Core in Complex Organic Transformations

The chemical behavior of Ethyl 2-(5-oxo-1-cyclopentenyl)acetate is largely dictated by the interplay of its three key functional groups: the α,β-unsaturated ketone, the ester, and the ketone carbonyl group. These features allow for a diverse range of transformations, making it a versatile building block in organic synthesis.

The α,β-unsaturated carbonyl system is a prominent feature of this compound, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to several important carbon-carbon bond-forming reactions.

Conjugate Addition (Michael Reaction): This is a hallmark reaction for α,β-unsaturated carbonyl compounds. researchgate.netnih.gov Nucleophiles, particularly soft nucleophiles like enolates, organocuprates (Gilman reagents), amines, and thiols, add to the β-carbon of the cyclopentenone ring. acs.orgacs.org This 1,4-addition process is driven by the formation of a stable enolate intermediate, which is subsequently protonated to yield the saturated product. nih.govorganic-chemistry.org The reaction is a powerful tool for elaborating the carbon skeleton. acs.org The general mechanism involves the addition of a nucleophilic enolate donor to the β-carbon of the α,β-unsaturated carbonyl acceptor, resulting in a 1,5-dicarbonyl product. organic-chemistry.orgpearson.com A wide variety of Michael donors and acceptors can be used, making it a versatile synthetic method. jove.com

Michael Reaction Acceptors and Donors
Acceptors (Electrophiles)
α,β-Unsaturated Ketones
α,β-Unsaturated Aldehydes
α,β-Unsaturated Esters
α,β-Unsaturated Nitriles
α,β-Unsaturated Nitro Compounds
Donors (Nucleophiles)
β-Keto esters
Malonic esters
β-Diketones
Organocuprates
Amines and Thiols

Diels-Alder Reaction: The cyclopentenone ring can also act as a dienophile in [4+2] cycloaddition reactions. nih.gov Although parent cycloalkenones are often unreactive under purely thermal conditions, their reactivity can be significantly enhanced by using Lewis acid catalysts. acs.orgdicp.ac.cn These catalysts coordinate to the carbonyl oxygen, increasing the dienophile's electrophilicity and facilitating the reaction with a wide range of dienes to form complex bicyclic structures. researchgate.net The reaction of cyclopentenone with cyclopentadiene, for example, shows increased product yields when moving from larger to smaller ring dienophiles, a trend correlated with the activation and distortion energies of the dienophile. researchgate.net

The ethyl ester group in the side chain of the molecule is also a site of significant reactivity. As a β-keto ester, it possesses unique characteristics that allow for selective transformations.

Transesterification: This process allows for the modification of the ester group by exchanging the ethyl group with another alcohol moiety. The transesterification of β-keto esters is a common and useful transformation in organic synthesis, often catalyzed by acids, bases, enzymes, or even under catalyst-free conditions. nih.gov The reaction typically proceeds through an enol intermediate, where chelation between the two carbonyls and a catalyst can play an important role. nih.gov A variety of catalysts have been developed for this purpose, including silica-supported boric acid, which facilitates the reaction under solvent-free conditions via a proposed six-membered cyclic boronate intermediate. nih.gov This method is advantageous as direct transesterification avoids the need to form intermediate β-keto acids, which are prone to decarboxylation. nih.gov

Catalyst Type Example Key Features
Heterogeneous Acid Silica Supported Boric AcidSolvent-free conditions, recyclable, high yields. nih.gov
Organic Base 4-DMAP, 2,6-LutidineCan be selective, avoids certain side reactions like Carroll rearrangement. nih.gov
Lewis Acid 3-nitrobenzeneboronic acidEnvironmentally benign, high yields. researchgate.net
Enzymes LipasesMild conditions, high selectivity. nih.gov

The ketone carbonyl group within the cyclopentenone ring exhibits typical ketone reactivity, including the formation of enolates, undergoing reduction, and conversion to various derivatives.

Enolate Chemistry: The protons on the carbon atoms alpha to the ketone (C4 position) are acidic and can be removed by a base to form an enolate anion. pearson.comnist.gov This nucleophilic enolate can then participate in various reactions, such as alkylation and aldol (B89426) condensations, allowing for further functionalization of the ring. The keto-enol equilibrium of related compounds like 2-acetylcyclopentanone has been studied, revealing the relative acidities of the ketone and enol forms. nih.govrsc.org

Reductions: The carbonyl group can be reduced to a secondary alcohol. Selective reduction of the carbonyl group in the presence of the carbon-carbon double bond can be achieved using specific reducing agents. For instance, aluminum hydride has been shown to be a selective reagent for the 1,2-reduction of the carbonyl group in 2-cyclopentenones, leaving the double bond intact. acs.org Other methods, such as catalytic hydrogenation using catalysts like nickel, can reduce the ketone to a secondary alcohol, cyclopentanol. youtube.com Complete deoxygenation to a methylene group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org

Derivatizations: The ketone can be converted into other functional groups. For example, reaction with hydrazine forms a hydrazone, a key step in the Wolff-Kishner reduction. libretexts.org In synthetic schemes, the carbonyl group can be used for chemical derivatization to resolve racemic mixtures. For instance, reduction to diastereomeric alcohols allows for their separation, followed by re-oxidation to the enantiomerically pure cyclopentenone. acs.org

Mechanistic Investigations of Key Reactions Involving Cyclopentanone/enone Acetate (B1210297) Derivatives

Understanding the reaction mechanisms is crucial for controlling the outcome of transformations involving cyclopentenone derivatives. Studies have focused on elucidating reaction pathways and identifying key intermediates.

Catalysis plays a pivotal role in many reactions of cyclopentenone derivatives. Mechanistic studies often focus on the role of the catalyst in activating the substrate and guiding the reaction pathway.

Zinc Cluster Catalysis: Zinc-based catalysts, including zinc salts, clusters, and coordination complexes, are widely used in organic synthesis. researchgate.netmiamioh.eduorganic-chemistry.org They function as Lewis acids to activate carbonyl groups or other functional groups. In Mannich-type reactions, for example, dinuclear zinc complexes can facilitate the formation of a zinc enolate, which then reacts with an electrophile. nih.gov While specific studies on this compound with zinc clusters are not detailed, the known applications of zinc catalysis in C-C bond-forming reactions suggest their potential utility in mediating reactions involving this substrate. nih.gov

Zeolite Catalysis: Zeolites are microporous aluminosilicate minerals commonly used as catalysts in the petrochemical industry. rsc.org Their well-defined pore structures and acidic sites can impart shape selectivity and enhance catalytic activity. nih.gov In the context of cyclic compounds, zeolites like H-ZSM-5 have been studied for reactions such as the hydrogenative rearrangement of furfural to cyclopentanone, where cyclopentenone is identified as a key intermediate. researchgate.net The synergy between metal sites (e.g., Pd) and the zeolite's acid sites can significantly increase the reaction rate. researchgate.net DFT studies suggest that for some isomerization reactions, the process preferentially occurs within the internal pores of the zeolite structure. nih.gov

The direct observation and characterization of transient reactive intermediates provide invaluable insight into reaction mechanisms.

Cyclopentenyl Cations: In superacidic media or on the acidic sites of zeolite catalysts, carbocations can be formed as reactive intermediates. The 1,3-dimethylcyclopentenyl carbenium ion has been identified as a key intermediate in the synthesis of hydrocarbons from methanol on the zeolite catalyst HZSM-5. acs.org This cation was observed using in situ ¹³C NMR spectroscopy and was shown to be stable enough within the zeolite for its half-life to be measured. acs.org Theoretical calculations have confirmed the stability of such cations within the zeolite framework. acs.org These methylcyclopentenyl cations are believed to play a crucial role in linking the initial stages of methanol conversion to the highly efficient steady-state process. dicp.ac.cn

Ethyl-substituted Cyclopentenyl Cations: While direct experimental observation of an ethyl-substituted cyclopentenyl cation derived from this compound is not explicitly reported in the provided context, the established stability and role of analogous methyl-substituted cations strongly suggest their potential formation under similar acidic catalytic conditions. dicp.ac.cnacs.org The presence of the ester group would influence the stability and subsequent reactivity of such a cationic intermediate. The formation of various cationic species, such as gold-stabilized allylic carbocations from the ring-opening of cyclopropenes, further supports the plausibility of carbocation intermediates in reactions of strained or reactive cyclic systems. nih.gov

Influence of Catalysts and Reaction Conditions on Mechanism and Selectivity

The reactivity of this compound, a bifunctional molecule featuring both an α,β-unsaturated ketone and a β-keto ester moiety, is significantly influenced by the choice of catalysts and reaction conditions. These factors can dictate the reaction pathway, leading to different products with varying selectivity.

One of the key reactions of the α,β-unsaturated ketone system is the conjugate addition, or Michael addition. The stereoselectivity of this reaction can be controlled by using chiral catalysts. For instance, in the conjugate addition of a similar cyclopentanone-derived β-ketoester, isothiourea catalysts like HyperBTM have been shown to provide high levels of stereocontrol. whiterose.ac.uk The choice of solvent and temperature also plays a crucial role. For example, reactions are often carried out in solvents like N,N-dimethylacetamide (DMA) at room temperature. whiterose.ac.ukresearchgate.net The specific substrate and nucleophile can also lead to divergent diastereoselectivity, highlighting the subtle interplay of factors that govern the reaction outcome. whiterose.ac.uk

The ester group in this compound can undergo reactions such as hydrogenation. While direct studies on this specific molecule are limited, research on the hydrogenation of ethyl acetate to ethanol has been conducted using various catalysts. nih.gov Nickel-based catalysts, for instance, have been employed for this transformation. nih.gov The reaction pathway for ester hydrogenation typically involves the activation of the carbonyl group on the catalyst surface. nih.gov

The following interactive table summarizes the influence of different catalysts on reactions involving cyclopentenone and ester functionalities, which are present in this compound.

Catalyst TypeReaction TypeSubstrate AnalogueKey Findings
Isothiourea (e.g., HyperBTM)Conjugate AdditionEthyl 2-oxocyclopentane-1-carboxylateHigh enantioselectivity and diastereoselectivity. whiterose.ac.uk
Rhodium complexesConjugate AdditionCyclopentenonesEffective for 1,4-addition of boronic acids.
Palladium complexesAllylationCyclopentenonesCatalyzes 1,4-conjugate addition followed by elimination.
Nickel-based catalystsHydrogenationEthyl acetateCatalyzes the reduction of the ester to an alcohol. nih.gov
N-heterocyclic carbenes (NHCs)CycloadditionEnals and chalconesCatalyzes [3+2] cyclization to form cyclopentenes.

Theoretical Chemistry Approaches to Reaction Mechanisms and Reactivity Prediction

Theoretical chemistry provides powerful tools to gain deeper insights into the reaction mechanisms and predict the reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. For reactions involving analogues of this compound, DFT calculations have been instrumental in understanding stereoselectivity.

For example, in the isothiourea-catalyzed conjugate addition of cyclopentanone-derived β-ketoesters, DFT analysis at the M06-2X/def2-TZVP//M06-2X/def2-SVP level of theory was used to probe the origin of divergent substrate selectivity. whiterose.ac.uk Such calculations can elucidate the structures of transition states and intermediates, providing a rationale for the observed product distribution. DFT has also been employed to understand the mechanism of Michael additions in other systems, helping to identify the factors that control enantioselectivity. comporgchem.com These computational studies often explore different potential pathways and identify the lowest energy route, which is presumed to be the operative mechanism. nih.gov

Quantum Calculations for Understanding Reaction Pathways and Thermodynamics

Quantum chemical calculations are essential for mapping out potential energy surfaces and understanding the thermodynamics of chemical reactions. For cyclopentenone derivatives, high-level calculations such as CCSD(T)/cc-pvTZ//M06-2X/6-311+G** have been used to compute potential energy surfaces for reactions with radicals like the hydroxyl radical (OH). acs.org These calculations help in interpreting kinetic data and determining the most likely reaction products under various conditions.

Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. acs.orgnih.gov Furthermore, advanced computational techniques like the Artificial Force Induced Reaction (AFIR) method can be used for the automated exploration of reaction pathways, which is valuable for predicting unknown reactions and understanding complex reaction networks. nih.gov

The following interactive table presents a summary of theoretical methods applied to study the reactivity of cyclopentenone systems and related reactions.

Theoretical MethodApplicationSystem StudiedKey Insights
DFT (M06-2X)Mechanistic Study of StereoselectivityConjugate addition to cyclopentanone β-ketoestersElucidation of the origin of divergent diastereoselectivity. whiterose.ac.uk
DFT (M06-2X)Mechanistic Study of OrganocatalysisMichael addition catalyzed by Cinchona alkaloidsRevealed the actual arrangement of substrates in the transition state. comporgchem.com
CCSD(T)//M06-2XPotential Energy Surface CalculationReaction of OH radical with cyclopentenoneProvided insights into reaction kinetics and product formation. acs.org
IRC CalculationsTransition State ValidationGeneral reaction pathwaysConfirms the connection between reactants, transition state, and products. acs.orgnih.gov
AFIR MethodAutomated Reaction Path SearchGeneral synthetic methodologiesEnables the prediction of unknown reaction pathways. nih.gov

Applications in Advanced Organic Synthesis and Natural Product Chemistry

Role as a Versatile Building Block for Elaborate Molecular Architectures

The distinct cyclopentyl moiety and ester group of Ethyl 2-(5-oxo-1-cyclopentenyl)acetate make it a highly reactive and versatile intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com Its utility as a building block for complex organic molecules is a cornerstone of its application, opening new avenues in drug discovery and formulation chemistry. chemimpex.com The compound's structure is amenable to various chemical transformations, such as esterification and cyclization, which further broadens its appeal in synthetic strategies. chemimpex.com This versatility allows chemists to construct intricate three-dimensional frameworks, which are often essential for biological activity.

Utility in the Synthesis of Advanced Intermediates

The compound serves as a crucial starting point for the synthesis of several classes of advanced chemical intermediates. Its inherent reactivity allows for the stereocontrolled introduction of new functional groups and the construction of more complex ring systems.

The cyclopentane (B165970) core is a common structural motif in a variety of biologically active molecules known as cyclopentanoids. This compound and its derivatives are valuable precursors for this class of compounds. For instance, related cyclopentenone structures are fundamental in the synthesis of prostaglandins (B1171923), which are lipid compounds with diverse hormone-like effects in animals. nih.gov Furthermore, the cyclopentenyl framework is integral to the synthesis of carbocyclic nucleosides. An example is the synthesis of 3-deazapyrimidine cyclopentenyl nucleosides, where a key step involves the SN2 displacement reaction on a cyclopenten-1-ol derivative, highlighting the utility of this ring system in creating analogues of medicinally important nucleosides like cytidine (B196190) and uridine. nih.gov

This compound is frequently employed as an intermediate in the synthesis of diverse pharmaceutical compounds. chemimpex.com Its ability to participate in a variety of chemical reactions makes it a valuable asset for creating novel molecular scaffolds with potential therapeutic applications. chemimpex.com The development of new pharmaceutical agents often relies on the availability of such versatile building blocks to explore new chemical space and structure-activity relationships. For example, derivatives of N-sulfonylpyrazoles, which have applications as antimicrobial and anti-viral agents, can be synthesized using reactions involving ethyl bromoacetate, a related simple ester, to build upon a core heterocyclic ring. nih.gov This demonstrates the broader principle of using such acetate (B1210297) esters to construct complex, pharmaceutically relevant scaffolds.

Integration into Total Synthesis Strategies for Natural Products and Their Analogues

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. This compound and its close structural relatives have been featured in the synthetic routes of several notable natural products.

Natural ProductClassKey Synthetic Strategy Involving Cyclopentenone Core
Brefeldin A MacrolideConstruction of the five-membered ring is a crucial step, often involving aldol (B89426) reactions or Michael additions to a cyclopentenone precursor. nih.govfigshare.comnih.gov
Dankasterone B Ergostane-type SteroidThe synthesis involves the assembly of a cis-decalin framework, which can be approached through radical cyclization strategies starting from precursors that build upon a core ring structure. researchgate.netnih.gov
Periconiastone A ErgosterolThe synthesis is linked to that of Dankasterone B, involving biomimetic intramolecular aldol and retro-aldol reactions to interconvert the two molecules. researchgate.netnih.gov

For example, various synthetic strategies for Brefeldin A , a potent antiviral and antitumor agent, rely on the construction of its characteristic cyclopentane ring. nih.govacs.org One efficient route involves a Rh-catalyzed Michael addition to introduce a side chain onto the five-membered ring, which is a common transformation for cyclopentenone-based building blocks. nih.govfigshare.com

Similarly, the total synthesis of architecturally complex steroids like Dankasterone B and Periconiastone A has been achieved through innovative methods such as radical framework reconstruction. nih.gov These syntheses showcase the strategic importance of intermediates that can be elaborated into complex polycyclic systems. nih.govnih.gov

Contributions to Material Science Research through Precursor Development

Beyond pharmaceuticals, this compound contributes to the field of material science. chemimpex.com It is utilized in the development of novel compounds and the formulation of specialty polymers. chemimpex.com The incorporation of this compound can improve material properties such as flexibility and durability. chemimpex.com The reactivity of the cyclopentenone ring allows it to be a precursor for monomers that can be polymerized to create new materials with unique characteristics. This demonstrates the compound's role in creating building blocks not just for discrete molecules but also for larger macromolecular structures. chemimpex.com

Exploration in the Development of Agrochemical Intermediates

The compound also finds use in the agricultural sector as an intermediate in the development of agrochemicals. chemimpex.com It serves as a building block for creating more effective and environmentally safer pesticides and herbicides. chemimpex.com The ability to synthesize complex and specific molecular structures from this precursor allows for the design of agrochemicals that can target specific pests or weeds while minimizing harm to non-target organisms and the environment.

Advanced Characterization Methodologies in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ethyl 2-(5-oxo-1-cyclopentenyl)acetate. It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Two-dimensional (2D) NMR experiments are employed for a more comprehensive structural elucidation, resolving ambiguities that may arise from 1D spectra. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. COSY experiments establish proton-proton coupling networks, identifying adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons, helping to piece together the complete molecular framework.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 6.15 (s, 1H)δ 209.5
δ 4.20 (q, J = 7.1 Hz, 2H)δ 170.1
δ 3.28 (s, 2H)δ 135.8
δ 2.65 - 2.58 (m, 2H)δ 134.7
δ 2.45 - 2.38 (m, 2H)δ 61.2
δ 1.28 (t, J = 7.1 Hz, 3H)δ 34.5
δ 33.1
δ 28.9
δ 14.2

While less common for this specific compound, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. In the context of catalysis, ssNMR can be used to characterize the adsorption of this compound or related intermediates on catalyst surfaces. This provides valuable information on the reaction mechanism and the nature of the active sites.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. This is a crucial step in confirming the identity of a newly synthesized compound.

Mass spectrometry is also a valuable tool for monitoring the progress of chemical reactions that produce or consume this compound. By analyzing aliquots of the reaction mixture at different time points, the formation of the product and the consumption of reactants can be tracked. Furthermore, MS can be used to identify byproducts and intermediates, offering insights into the reaction pathway.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

The structure of this compound contains several key functional groups that give rise to characteristic signals in both IR and Raman spectra. These include the carbonyl (C=O) group of the α,β-unsaturated ketone within the cyclopentenyl ring, the carbonyl (C=O) of the ethyl ester, the carbon-carbon double bond (C=C) of the cyclopentenyl ring, and the carbon-oxygen (C-O) single bonds of the ester group. Additionally, various carbon-hydrogen (C-H) stretching and bending vibrations from the ethyl and cyclopentenyl moieties are present.

Infrared (IR) Spectroscopy

In the IR spectrum of this compound, the carbonyl stretching region is of particular diagnostic importance. Due to conjugation with the C=C double bond, the ketone carbonyl absorption is expected to appear at a lower wavenumber (around 1685-1666 cm⁻¹) compared to a saturated ketone (typically ~1715 cm⁻¹). The ester carbonyl stretch is anticipated at a higher frequency, generally in the range of 1730-1715 cm⁻¹ for α,β-unsaturated esters. The C=C stretching vibration of the cyclopentenyl ring will likely produce a moderate band in the 1680-1640 cm⁻¹ region. The C-O stretching vibrations of the ester group typically result in two or more bands in the 1300-1000 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary data for functional group identification. The C=O stretching vibrations of both the ketone and the ester are also observable in the Raman spectrum. A notable feature of Raman spectroscopy is that non-polar bonds, such as the C=C double bond, often produce strong signals. Therefore, the C=C stretch of the cyclopentenyl ring is expected to be prominent. The symmetric vibrations of the molecule will also be particularly Raman active.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on established group frequencies for its constituent functional moieties.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (sp²)Stretching3100-3000Medium
C-H (sp³)Stretching3000-2850Medium
C=O (Ester)Stretching1730-1715Strong
C=O (α,β-unsaturated Ketone)Stretching1685-1666Strong
C=C (Cyclopentenyl)Stretching1680-1640Medium
C-O (Ester)Stretching1300-1000Strong

Table 2: Predicted Raman Shifts for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (sp²)Stretching3100-3000Medium
C-H (sp³)Stretching3000-2850Strong
C=O (Ester)Stretching1730-1715Medium
C=O (α,β-unsaturated Ketone)Stretching1685-1666Medium
C=C (Cyclopentenyl)Stretching1680-1640Strong
C-O (Ester)Stretching1300-1000Medium

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